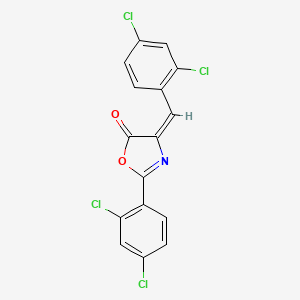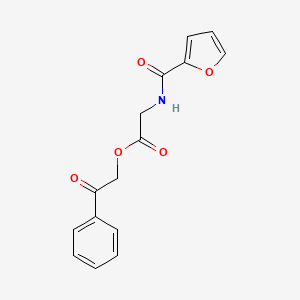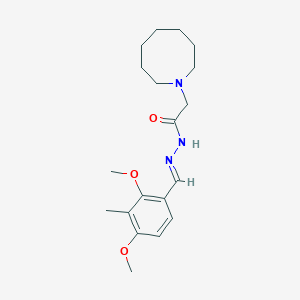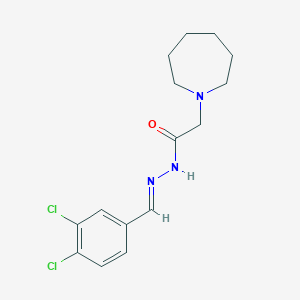
4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one
描述
4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one, also known as DCB-O, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a critical role in regulating cellular signaling pathways. DCB-O has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of cellular signaling and disease mechanisms.
作用机制
4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one inhibits PTPs by binding to the catalytic site of the enzyme and preventing it from dephosphorylating its substrate. This leads to an accumulation of phosphorylated proteins, which can alter cellular signaling pathways and affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects, depending on the specific PTPs that it inhibits. For example, inhibition of PTP1B can lead to increased insulin sensitivity and glucose uptake, while inhibition of SHP2 can lead to decreased cell proliferation and migration. 4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one has also been shown to have anti-inflammatory effects, possibly through inhibition of PTPN22.
实验室实验的优点和局限性
4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one has several advantages as a research tool, including its high potency and specificity for PTPs. It is also relatively easy to synthesize and can be used in a variety of experimental systems. However, it is important to note that 4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one may have off-target effects and can inhibit other enzymes besides PTPs. Additionally, the effects of 4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one may be cell-type specific and may vary depending on the experimental conditions.
未来方向
There are several potential future directions for research involving 4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of more specific and potent PTP inhibitors, which could be used to study the role of individual PTPs in cellular signaling pathways. Another area of interest is the use of 4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one in combination with other drugs or therapies, to enhance their efficacy or reduce side effects. Finally, 4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one could be used to study the role of PTPs in disease models, including cancer, diabetes, and autoimmune diseases.
科学研究应用
4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one has been used extensively in scientific research as a tool to study the role of PTPs in cellular signaling pathways. It has been shown to inhibit a number of PTPs, including PTP1B and SHP2, which are involved in regulating insulin and growth factor signaling. 4-(2,4-dichlorobenzylidene)-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one has also been used to study the role of PTPs in cancer, inflammation, and autoimmune diseases.
属性
IUPAC Name |
(4E)-2-(2,4-dichlorophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl4NO2/c17-9-2-1-8(12(19)6-9)5-14-16(22)23-15(21-14)11-4-3-10(18)7-13(11)20/h1-7H/b14-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAGTARCWQEYRI-LHHJGKSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/2\C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(2,4-dichlorophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3836281.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-propyl-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine](/img/structure/B3836297.png)

![N-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1,2,5,6-tetrahydropyridin-3-yl}methyl)acetamide](/img/structure/B3836305.png)
![N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3836313.png)
![(3,5-diisopropyl-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol](/img/structure/B3836321.png)
![2,3a-diethyl 5-methyl 3-(2-oxopropyl)tetrahydro-3aH-isoxazolo[2,3-b]isoxazole-2,3a,5-tricarboxylate](/img/structure/B3836325.png)
![3,5-dibromo-N'-[4-(diethylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B3836328.png)
![2-amino-4-(2,4-dimethoxy-3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B3836330.png)



![3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)leucinate](/img/structure/B3836382.png)